molecular formula C6H14BNO4 B1662968 2(s)-Amino-6-boronohexanoic acid CAS No. 222638-65-5

2(s)-Amino-6-boronohexanoic acid

カタログ番号: B1662968
CAS番号: 222638-65-5
分子量: 174.99 g/mol
InChIキー: HFKKMXCOJQIYAH-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2(S)-アミノ-6-ボロノヘキサン酸は、ホウ素を含むアミノ酸誘導体です。アミノ基とボロン酸基の両方を有するユニークな構造で知られています。

準備方法

合成経路と反応条件

2(S)-アミノ-6-ボロノヘキサン酸の合成は、通常、一連の化学反応においてホウ素試薬を使用することを伴います。 一般的な方法の1つは鈴木・宮浦カップリングであり、ホウ素酸とハロゲン化物を用いたパラジウム触媒によるクロスカップリング反応を用います 。反応条件には、通常、カップリングプロセスを促進するために、穏やかな温度と塩基の存在が含まれます。

工業生産方法

2(S)-アミノ-6-ボロノヘキサン酸の工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フローリアクターと自動システムを使用することで、生産プロセスの効率とスケーラビリティを高めることができます。

化学反応の分析

Reactivity with Metal Ions

ABH’s boronic acid group (-B(OH)₂) reacts with hydroxide ions (OH⁻) to form a tetrahedral boronate anion, which coordinates with manganese ions (Mn²⁺) in arginase’s active site . This mimics the transition state of the enzyme’s natural substrate, L-arginine, leading to competitive inhibition. Key interactions include:

  • Covalent Bond Formation : The boronate anion forms a covalent bond with a bridging hydroxide ion between two Mn²⁺ ions .

  • Electrostatic Stabilization : The boronate’s negative charge stabilizes interactions with positively charged residues (e.g., His101, Asp124) in the arginase binding pocket .

Table 1: Metal Coordination in ABH-Arginase Complex

Interaction TypeResidues/Components InvolvedStability Contribution
Covalent bond (B–O–Mn)Mn²⁺ ions, bridging OH⁻High
Electrostatic interactionsHis101, Asp124, Glu186Moderate
Hydrophobic contactsThr246 (aliphatic chain of ABH)Low

pH-Dependent Behavior

ABH exhibits pH-sensitive reactivity due to its acidic boronic acid group (pKa ~1.9) and basic amino group (pKa ~9.53) . Key reactions include:

  • Protonation/Deprotonation :

    • At physiological pH (~7.4), the boronic acid exists as a boronate anion (-B(OH)₃⁻), enhancing its affinity for Mn²⁺ .

    • The amino group remains protonated (NH₃⁺), facilitating electrostatic interactions with acidic residues (e.g., Asp183) .

  • Hydrolysis : Under strongly acidic conditions, the boronate group may hydrolyze to boric acid, reducing inhibitory activity .

Oxidation and Stability

ABH is susceptible to oxidation, particularly at the boronic acid group. Studies indicate:

  • Oxidative Degradation : Prolonged exposure to reactive oxygen species (ROS) converts the boronate to boric acid, diminishing activity.

  • Stabilization Strategies : Co-administration with antioxidants (e.g., ascorbate) mitigates degradation in biological systems .

Enzymatic Interaction Dynamics

Molecular dynamics (MD) simulations reveal:

  • Flexible Binding : The amino acid moiety interacts dynamically with loops 130–139 and 175–186, allowing conformational adjustments in arginase’s active site .

  • Transition-State Mimicry : The boronate group’s tetrahedral geometry closely resembles the high-energy intermediate during L-arginine hydrolysis .

Biological Implications

  • Arginase Inhibition : ABH’s KiK_i for arginase I is ~0.1 μM, making it 100-fold more potent than early inhibitors like BEC .

  • Therapeutic Effects : Chronic ABH administration restores erectile function in aged rats by reducing arginase activity by 40–60% .

Table 3: ABH vs. Boronic Acid Analogues

CompoundKey Structural DifferenceArginase Inhibition (KiK_i)Stability in vivo
ABHC6 boronate0.1 μMModerate
BEC (S-(2-boronoethyl)-L-cysteine)Thioether linkage10 μMLow
SEC (Sulfonamide derivative)Sulfonamide group2 μMHigh

科学的研究の応用

2(S)-Amino-6-Boronohexanoic Acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological processes involving boron.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

作用機序

2(S)-アミノ-6-ボロノヘキサン酸の作用機序は、そのボロン酸基を介した分子標的との相互作用に関与しています。この基は、ジオールやその他の求核剤と可逆的な共有結合を形成することができ、このような官能基を含む酵素の強力な阻害剤となります。 この経路には、プロテアーゼやその他の、さまざまな生物学的プロセスに不可欠な酵素の阻害が含まれます .

類似化合物との比較

類似化合物

類似の化合物には、次のようないくつかのホウ素含有アミノ酸およびボロン酸誘導体があります。

  • 2(S)-アミノ-4-ボロノブタン酸
  • 2(S)-アミノ-5-ボロノペンタン酸
  • 2(S)-アミノ-7-ボロノヘプタン酸

独自性

2(S)-アミノ-6-ボロノヘキサン酸を際立たせているのは、その特定の鎖長とボロン酸基の位置であり、これにより、独自の化学的特性と反応性が付与されます。これは、正確な分子間相互作用が要求される用途で特に役立ちます。

生物活性

2(S)-Amino-6-boronohexanoic acid (ABH) is a synthetic arginase inhibitor that has garnered attention for its potential therapeutic applications, particularly in conditions associated with endothelial dysfunction and oxidative stress. This article explores the biological activity of ABH, highlighting its mechanisms of action, experimental findings, and implications for treating various pathologies.

ABH functions primarily as an inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to urea and L-ornithine. By inhibiting arginase, ABH increases the availability of L-arginine for nitric oxide (NO) synthesis, thereby enhancing NO-mediated vasodilation and improving endothelial function. This mechanism is particularly relevant in conditions where arginase activity is elevated, such as aging and certain vascular diseases.

Key Mechanisms

  • Inhibition of Arginase Activity : ABH selectively inhibits both arginase I and II, leading to increased levels of L-arginine and subsequent NO production.
  • Reduction of Oxidative Stress : By promoting NO availability, ABH mitigates oxidative stress associated with vascular injury.
  • Improvement of Erectile Function : Studies indicate that ABH can restore erectile function in aged models by normalizing hemodynamic responses.

1. Erectile Function Improvement

A study published in the Journal of Andrology demonstrated that chronic oral administration of ABH significantly improved erectile function in aged rats. The study involved four groups: young control, young treated with ABH, aged control, and aged treated with ABH. Key findings included:

  • Increased Erectile Responses : Aged rats treated with ABH exhibited erectile responses comparable to those of young controls.
  • Decreased Arginase Activity : Treatment with ABH resulted in a significant reduction in arginase activity in aged rats (P < .05) .

2. Retinal Vascular Protection

Research published in PLOS ONE investigated the effects of ABH on hyperoxia-induced retinal injury. The study utilized bovine retinal endothelial cells (BREC) and mice models:

  • Prevention of Apoptosis : Treatment with ABH prevented hyperoxia-induced apoptosis in BREC cells.
  • Vascular Repair Enhancement : In oxygen-induced retinopathy models, ABH reduced vaso-obliteration and enhanced physiological vascular repair .

3. Binding Affinity Studies

ABH has been characterized for its binding affinity to human arginase:

Target Binding Affinity (pKi) Ki (nM)
Human Arginase II8.078.5

This data indicates that ABH possesses a high affinity for arginase II, making it a potent inhibitor .

Case Study 1: Aging and Erectile Dysfunction

A study involving aged rats showed that chronic administration of ABH restored erectile function by improving cavernosal hemodynamics. The results indicated that systemic inhibition of arginase through ABH could serve as a therapeutic strategy for erectile dysfunction related to aging.

Case Study 2: Retinal Injury Models

In models simulating retinopathy, the use of ABH demonstrated significant protective effects against oxidative damage, suggesting its potential role in treating retinal diseases characterized by vascular complications.

特性

IUPAC Name

(2S)-2-amino-6-boronohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BNO4/c8-5(6(9)10)3-1-2-4-7(11)12/h5,11-12H,1-4,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKKMXCOJQIYAH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCCC[C@@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430749
Record name 6-borono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222638-65-5
Record name 6-Borono-L-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222638655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-borono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BORONO-L-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6P7ZQE7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(s)-Amino-6-boronohexanoic acid
Reactant of Route 2
2(s)-Amino-6-boronohexanoic acid
Reactant of Route 3
2(s)-Amino-6-boronohexanoic acid
Reactant of Route 4
2(s)-Amino-6-boronohexanoic acid
Reactant of Route 5
2(s)-Amino-6-boronohexanoic acid
Reactant of Route 6
2(s)-Amino-6-boronohexanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。